

In-Depth Technical Guide: Akrobomycin (C₂₆H₂₇NO₈)

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Compound of Interest

Compound Name: **Akrobomycin**

Cat. No.: **B15560598**

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Disclaimer: Publicly available experimental data for **Akrobomycin** is limited. This guide provides known information and supplements it with representative data from the well-characterized, structurally related anthracycline antibiotic, Daunorubicin, for illustrative purposes. This approach is intended to offer a comprehensive overview of the expected characteristics and activities of an anthracycline with this molecular formula.

Introduction

Akrobomycin is an anthracycline antibiotic with the molecular formula C₂₆H₂₇NO₈. It is a natural product isolated from *Actinomadura roseoviolacea*. Like other members of the anthracycline class, it is expected to exhibit both antimicrobial and antitumor properties. This document provides a technical overview of its chemical and biological characteristics, drawing upon available information and data from analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound with the molecular formula C₂₆H₂₇NO₈ are summarized in the table below.

Property	Value
Molecular Formula	C ₂₆ H ₂₇ NO ₈
Molecular Weight	481.49 g/mol
Elemental Composition	C: 64.86%, H: 5.65%, N: 2.91%, O: 26.58%
Appearance	Expected to be a colored solid
Solubility	Likely soluble in polar organic solvents

Spectroscopic Data (Representative)

Detailed spectroscopic data for **Akrobomycin** is not readily available. The following tables present representative data for the structurally similar anthracycline, Daunorubicin, to illustrate the expected spectral characteristics.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (hydroxyl)
~2950	C-H stretch (aliphatic)
~1715	C=O stretch (ketone)
~1620	C=C stretch (aromatic)
~1285	C-O stretch (ether)
~1080	C-O stretch (alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Representative)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5-8.0	m	Aromatic protons
~5.2	d	Anomeric proton
~4.0	s	Methoxy protons
~2.0-3.0	m	Aliphatic protons
~1.3	d	Methyl protons

¹³C-NMR (Representative)

Chemical Shift (ppm)	Assignment
~186	Carbonyl carbons
~161	Aromatic carbons (C-O)
~110-136	Aromatic carbons (C-C, C-H)
~100	Anomeric carbon
~70-80	Carbons of the sugar moiety
~56	Methoxy carbon
~20-40	Aliphatic carbons
~17	Methyl carbon

Mass Spectrometry

The mass spectrum of **Akrobomycin** is expected to show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to its molecular weight of 481.49.

Fragmentation patterns would likely involve the cleavage of the glycosidic bond, separating the aglycone and the sugar moiety.

Biological Activity (Representative)

Akrobomycin is reported to have antimicrobial and antitumor activities. The following tables provide representative Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for anthracyclines against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Bacterial Strain	Representative MIC (μ g/mL)
Staphylococcus aureus	0.1 - 1.0
Streptococcus pneumoniae	0.05 - 0.5
Bacillus subtilis	0.1 - 1.0
Escherichia coli	>100 (often resistant)

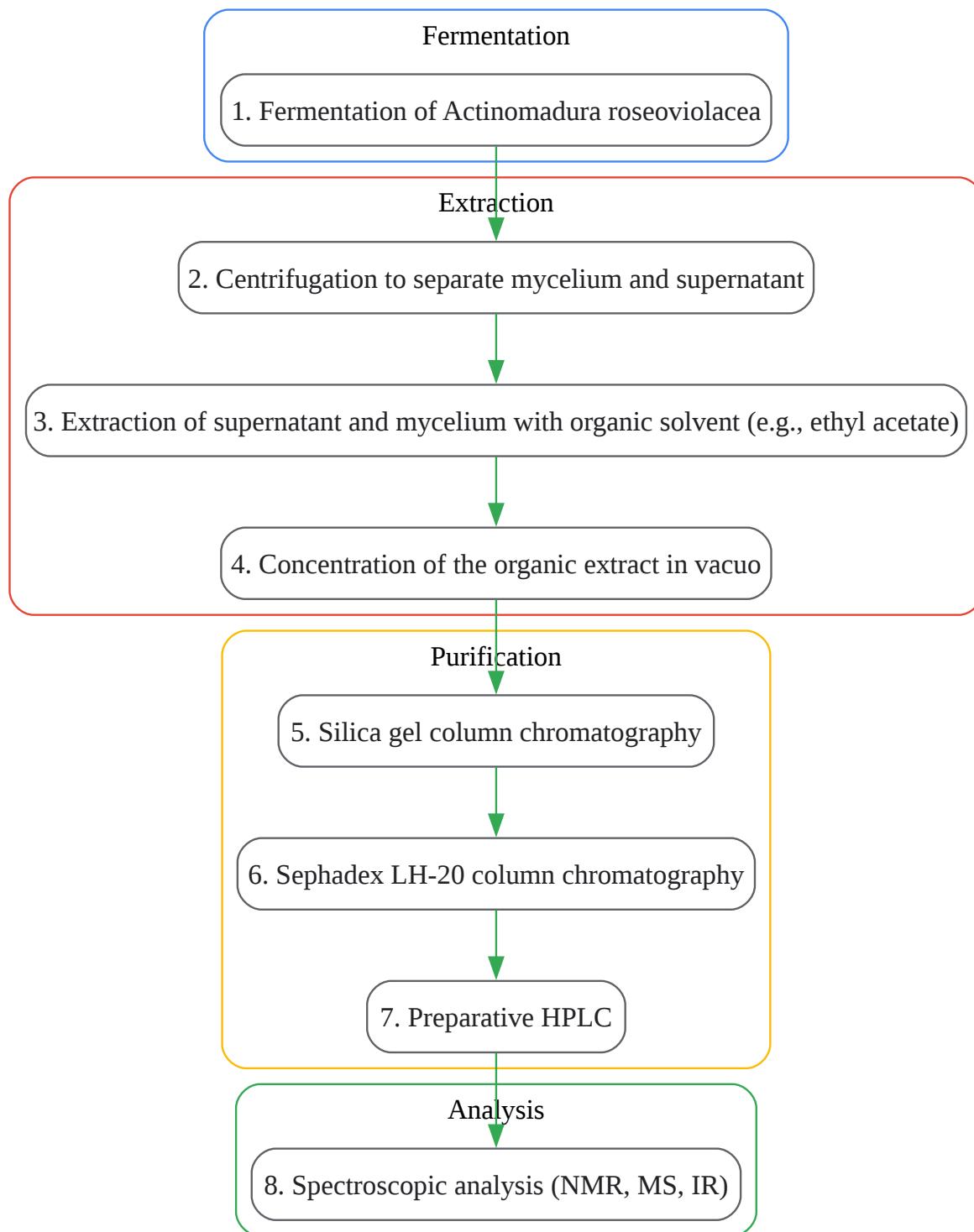
Antitumor Activity

Cancer Cell Line	Representative IC50 (μ M)
MCF-7 (Breast)	0.1 - 1.0
HCT116 (Colon)	0.05 - 0.5
A549 (Lung)	0.1 - 1.5
HeLa (Cervical)	0.01 - 0.2

Experimental Protocols

Isolation of Anthracyclines from *Actinomadura*

The following is a general protocol for the isolation of anthracycline antibiotics from *Actinomadura* species.



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Caption: General workflow for the isolation and purification of anthracyclines.

Methodology:

- Fermentation: *Actinomadura roseoviolacea* is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
- Separation: The culture broth is centrifuged to separate the mycelial cake from the supernatant.
- Extraction: Both the mycelium and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
- Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
- HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Analysis: The purified compound is characterized using spectroscopic methods like NMR, Mass Spectrometry, and IR to confirm its structure.

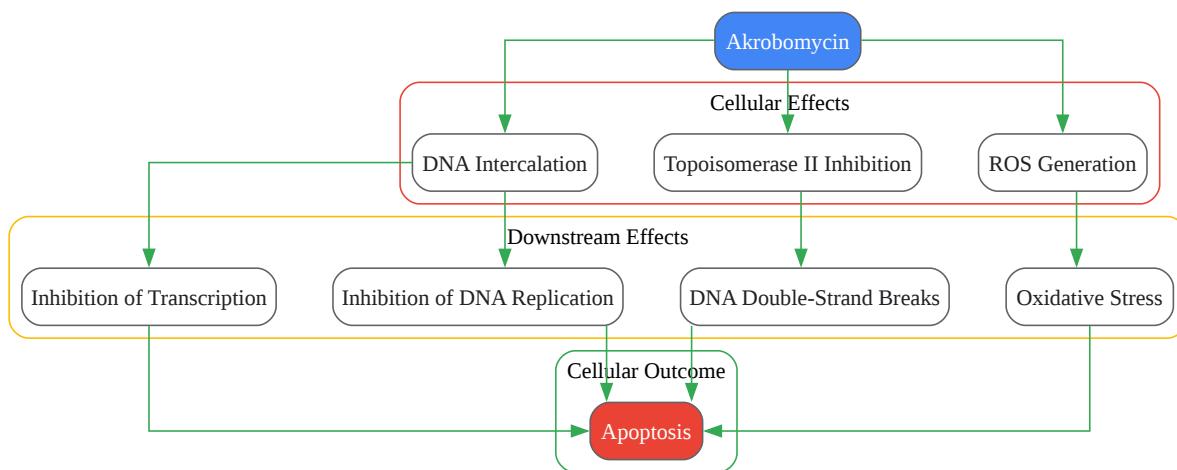
Mechanism of Action

The primary mechanism of action for anthracycline antibiotics involves the inhibition of DNA and RNA synthesis. This is achieved through several interconnected processes:

- DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.
- Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks.

- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. These ROS can cause damage to DNA, proteins, and cell membranes, contributing to cytotoxicity.

These actions ultimately lead to cell cycle arrest and apoptosis.



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Caption: Proposed mechanism of action for **Akrobomycin**.

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